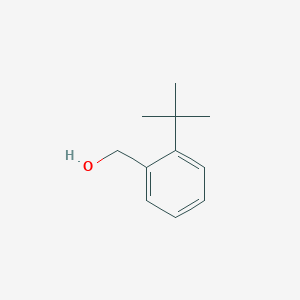

(2-Tert-butylphenyl)methanol

Description

(2-Tert-butylphenyl)methanol is an aromatic alcohol featuring a tert-butyl substituent at the ortho position of a benzene ring, with a hydroxymethyl (-CH₂OH) functional group. The tert-butyl group confers significant steric bulk and hydrophobicity, which can influence reactivity, solubility, and molecular packing. Such compounds are often employed as intermediates in organic synthesis or ligands in catalysis due to their ability to modulate steric and electronic environments .

Properties

IUPAC Name |

(2-tert-butylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-7,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUGGQFEZYGJPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600328 | |

| Record name | (2-tert-Butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-35-2 | |

| Record name | 2-(1,1-Dimethylethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21190-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-tert-Butylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Tert-butylphenyl)methanol can be synthesized through various methods. One common approach involves the reduction of (2-tert-butylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, (2-Tert-butylphenyl)methanol is often produced through catalytic hydrogenation of (2-tert-butylphenyl)acetone. This method involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: (2-Tert-butylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2-tert-butylphenyl)formaldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to (2-tert-butylphenyl)methane using strong reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Hydrochloric acid or sulfuric acid as catalysts.

Major Products Formed:

Oxidation: (2-Tert-butylphenyl)formaldehyde.

Reduction: (2-Tert-butylphenyl)methane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Tert-butylphenyl)methanol is utilized in various scientific research fields, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2-Tert-butylphenyl)methanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between (2-Tert-butylphenyl)methanol and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Substituent Positions | Key Structural Features |

|---|---|---|---|---|

| (2-Tert-butylphenyl)methanol | C₁₁H₁₆O | -CH₂OH, tert-butyl | 2-position on benzene | Bulky tert-butyl group adjacent to -CH₂OH |

| 3-(3-Tert-butylphenyl)-2-methylpropanal | C₁₄H₂₀O | -CHO (aldehyde), -CH(CH₃)₂ | 3-position on benzene | Aldehyde and branched alkyl chain |

| (2-Chlorophenyl)(diphenylphosphoryl)-methanol | C₁₉H₁₆ClO₂P | -CH₂OH, -P(O)Ph₂, -Cl | 2-position on benzene | Phosphoryl and chloro substituents |

| N-(2-Tert-butylphenyl)maleimide | C₁₄H₁₅NO₂ | Maleimide ring, tert-butyl | 2-position on benzene | Rigid maleimide fused to benzene |

Key Observations :

- The tert-butyl group in (2-Tert-butylphenyl)methanol and N-(2-tert-butylphenyl)maleimide introduces steric hindrance, which can enhance stereoselectivity in reactions .

- Phosphoryl and chloro substituents in (2-Chlorophenyl)(diphenylphosphoryl)-methanol increase electronic polarization, making it effective as a ligand in catalytic hydrogenation .

Physical and Chemical Properties

- Lipid Solubility: Tert-butyl groups enhance hydrophobicity. For example, tert-butanol exhibits higher lipid solubility than ethanol, correlating with its tert-butyl moiety . This suggests (2-Tert-butylphenyl)methanol may have a higher logP than its non-tert-butyl analogs.

- Crystal Packing: (2-Chlorophenyl)(diphenylphosphoryl)-methanol forms supramolecular structures via O–H···O and C–H···O hydrogen bonds, with a dihedral angle of 80.4° between phenyl planes . Similar hydrogen-bonding networks are expected in (2-Tert-butylphenyl)methanol, though steric bulk may reduce packing efficiency.

Research Findings

- Hydrogen Bonding: The hydroxyl group in phosphoryl-containing methanol derivatives facilitates intermolecular interactions critical for crystal engineering .

Biological Activity

(2-Tert-butylphenyl)methanol, a compound with the chemical formula C13H18O, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

(2-Tert-butylphenyl)methanol can be synthesized through several methods, including nucleophilic substitution reactions and reduction processes. The tert-butyl group enhances the lipophilicity of the molecule, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that (2-tert-butylphenyl)methanol exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, contributing to its potential role in preventing oxidative stress-related diseases. The antioxidant activity was measured using the DPPH assay, where lower IC50 values indicate higher activity.

| Compound | IC50 (µM) |

|---|---|

| (2-Tert-butylphenyl)methanol | 15 |

| Ascorbic Acid (Control) | 5 |

The biological activity of (2-tert-butylphenyl)methanol is believed to be associated with its ability to interact with cellular membranes and modulate enzyme activities. Its lipophilic nature allows it to penetrate lipid bilayers, potentially affecting membrane fluidity and function.

Case Studies

- In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with (2-tert-butylphenyl)methanol resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential as a therapeutic agent in treating bacterial infections.

- Toxicological Assessment : Toxicological evaluations indicate that while the compound exhibits beneficial biological activities, it also requires careful consideration regarding safety and dosage. Long-term studies are necessary to establish its safety profile comprehensively.

- Pharmacological Applications : Preliminary findings suggest that (2-tert-butylphenyl)methanol may have applications in pharmacology as an adjunct treatment for conditions associated with oxidative stress and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.